Cas no 1227564-07-9 (2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid)

2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid
- 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid
- 2-fluoro-5-methoxypyridine-3-acetic acid
- 8502AH
- FCH1143420
- PC450010
- 2-Fluoro-5-methoxy-3-pyridineacetic acid
- AK406111
-
- MDL: MFCD16611231
- インチ: 1S/C8H8FNO3/c1-13-6-2-5(3-7(11)12)8(9)10-4-6/h2,4H,3H2,1H3,(H,11,12)
- InChIKey: RIHRQIJEDITWPD-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(=CN=1)OC)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 188
- トポロジー分子極性表面積: 59.4
じっけんとくせい
- 密度みつど: 1.338±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(10 g/l)(25ºC)、
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC450010-250mg |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |
1227564-07-9 | 97% | 250mg |
£182.00 | 2024-08-03 | |
abcr | AB482661-1 g |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid; . |
1227564-07-9 | 1g |
€764.30 | 2023-04-20 | ||
TRC | F599608-50mg |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic Acid |
1227564-07-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D270598-2g |
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |
1227564-07-9 | 96% | 2g |
$980 | 2024-08-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS687-200mg |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |
1227564-07-9 | 97% | 200mg |
1861.0CNY | 2021-07-10 | |
eNovation Chemicals LLC | Y1008125-5g |
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |
1227564-07-9 | 95% | 5g |
$3100 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0834-5g |
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |
1227564-07-9 | 96% | 5g |
16943.89CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BS687-50mg |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid |
1227564-07-9 | 97% | 50mg |
744.0CNY | 2021-07-10 | |
Chemenu | CM176387-1g |
(2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid |
1227564-07-9 | 97% | 1g |
$507 | 2022-06-13 | |
abcr | AB482661-250mg |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid; . |
1227564-07-9 | 250mg |
€405.20 | 2025-02-20 |
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acidに関する追加情報
Introduction to 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid (CAS No: 1227564-07-9)
2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No) 1227564-07-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This pyridine derivative has garnered considerable attention due to its structural features and potential biological activities, making it a valuable scaffold for drug discovery and development. The compound’s unique combination of a fluoro substituent and a methoxy group on the pyridine ring, coupled with the acetic acid moiety, contributes to its distinct chemical properties and reactivity, which are exploited in various synthetic pathways and biological assays.
The structural motif of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid positions it as a versatile intermediate in the synthesis of more complex molecules. The presence of the fluoro group, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical agents. This feature has been extensively studied in the development of small-molecule inhibitors and therapeutic candidates. The methoxy group further enhances the compound’s functionality by participating in hydrogen bonding interactions and influencing electronic distribution across the molecule.
In recent years, 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid has been explored in the context of targeting various biological pathways. One notable area of research involves its application in oncology, where pyridine-based compounds have shown promise as kinase inhibitors. The acetic acid moiety suggests potential for further derivatization into protease inhibitors or other enzyme-targeting molecules. Additionally, the compound’s ability to interact with biological receptors or enzymes may make it relevant in the development of treatments for inflammatory diseases or neurological disorders.
Advances in computational chemistry and molecular modeling have further highlighted the significance of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid as a building block. These techniques allow researchers to predict binding affinities, optimize synthetic routes, and design analogs with enhanced properties. For instance, virtual screening campaigns have identified derivatives of this compound that exhibit improved selectivity over existing therapeutic agents, reducing off-target effects and improving overall efficacy.
The synthesis of 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid itself presents interesting challenges due to the sensitivity of the fluoro and methoxy groups. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have enabled more efficient and scalable production processes. These advancements not only facilitate access to larger quantities of the compound but also allow for greater customization in terms of regioselectivity and functional group compatibility.
From a regulatory perspective, 1227564-07-9 is subject to standard guidelines for chemical substances used in research and industrial applications. Ensuring compliance with safety protocols and environmental regulations remains paramount as researchers continue to investigate its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options that meet stringent quality standards.
The future prospects for 2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid are promising, given its versatility as a pharmacophore. Ongoing studies aim to uncover new mechanisms of action and expand its utility across multiple therapeutic domains. As drug discovery continues to evolve at an accelerated pace, compounds like this one will play an increasingly critical role in addressing unmet medical needs. The integration of interdisciplinary approaches—combining organic chemistry expertise with insights from bioinformatics and clinical pharmacology—will be key to unlocking the full potential of such molecules.
1227564-07-9 (2-(2-Fluoro-5-methoxypyridin-3-yl)acetic acid) 関連製品
- 1187928-31-9((2-Amino-4-bromo-phenyl)-methyl-carbamic acid tert-butyl ester)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1983983-64-7(Unii-P5hng5UF2U)
- 1160263-07-9(6-Chloro-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride)
- 1987083-96-4(Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1))
- 1217684-50-8(cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester)
- 1346697-76-4(5-(Isopentyloxy)pyridazin-3(2H)-one)
- 2171877-08-8(2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol)
- 898412-82-3(3,7,9-trimethyl-1-2-(piperidin-1-yl)ethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 5522-66-7(Protoporphyrin IX dimethyl ester)
